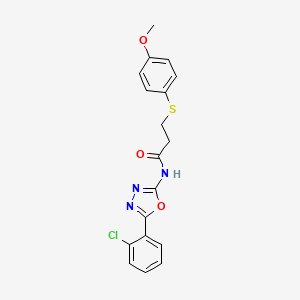

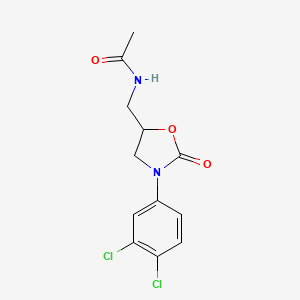

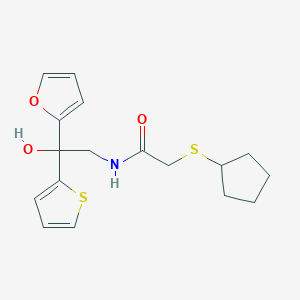

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide" is a heterocyclic compound that is likely to possess significant biological activity due to the presence of the 1,3,4-oxadiazole moiety. Heterocyclic compounds containing the 1,3,4-oxadiazole ring system have been the focus of research due to their potential pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from various phenyl/aryl/aralkyl/heterocyclic organic acids, which are converted into corresponding esters, followed by hydrazides, and then 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds are synthesized by reacting these thiols with an appropriate bromo-substituted amide in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) . The structural elucidation of these compounds is commonly confirmed using 1H-NMR, IR, and mass spectral data .

Molecular Structure Analysis

Although the specific molecular structure analysis of "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide" is not provided, related compounds have been characterized by X-ray crystallography, which provides detailed information about the crystal structure and geometry of the molecule . The crystallographic data can reveal the triclinic space group, cell dimensions, and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the crystal .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. These compounds can participate in various chemical reactions, including further substitution reactions, depending on the nature of the substituents and the reaction conditions. The presence of a thioether group, as in the compound of interest, may also affect its reactivity and the types of chemical transformations it can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chloro, methoxy, and thioether substituents can influence these properties, potentially affecting the compound's biological activity and pharmacokinetics. The specific properties of "N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide" would need to be determined experimentally .

Relevant Case Studies

The related literature indicates that 1,3,4-oxadiazole derivatives have been evaluated for various biological activities. For instance, some derivatives have been screened against lipoxygenase enzyme and exhibited moderately good activities . Others have been tested for antibacterial and antifungal activities, with some compounds showing excellent results . Additionally, certain derivatives have been found to be relatively more active against acetylcholinesterase, an enzyme target for Alzheimer's disease . These case studies highlight the potential therapeutic applications of 1,3,4-oxadiazole derivatives in treating inflammatory conditions, infections, and neurodegenerative diseases.

Applications De Recherche Scientifique

Nematocidal Activity

- Compounds similar to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have shown significant nematocidal activities. For instance, 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have demonstrated good nematocidal activity against Bursaphelenchus xylophilus. These compounds have shown to decrease head swinging, body fluctuation, and body bending frequency, inhibit respiration, decrease oxygen consumption, and cause fluid leakage in nematodes (Liu et al., 2022).

Lipoxygenase Inhibition

- N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, which are structurally similar, have been synthesized and shown moderate activities as lipoxygenase inhibitors. These findings suggest potential anti-inflammatory applications (Aziz‐ur‐Rehman et al., 2016).

Antimicrobial and Cytotoxic Activities

- Thiazole derivatives, which share a structural resemblance, have been evaluated for antimicrobial activity and showed promising results against various microbial strains. Some compounds in this category also exhibited significant cytotoxicity against human leukemia cells (Dawbaa et al., 2021).

Potential in Alzheimer's Disease Treatment

- Derivatives of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase, a key target in Alzheimer’s disease treatment (Rehman et al., 2018).

Antioxidant and Anticancer Activities

- Some derivatives have been tested for their antioxidant activity, with certain compounds showing higher activity than ascorbic acid. These compounds have also been evaluated for anticancer activity against various cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

- Synthesized compounds similar to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have shown excellent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Zala et al., 2015).

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-24-12-6-8-13(9-7-12)26-11-10-16(23)20-18-22-21-17(25-18)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMWKSSQBDLXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)

![1'-ethyl-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B3005675.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3005687.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B3005688.png)

![3-Azabicyclo[3.1.1]heptan-6-ol](/img/structure/B3005690.png)